4-(azepan-1-ylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide, commonly known as ANITAB, is a small molecule that has been extensively studied for its potential use in scientific research. ANITAB is a benzamide derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing thiazole and naphthalene moieties, have been extensively studied for their wide range of biological activities. For instance, phenothiazines, which share structural similarities with the compound , exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. These activities are attributed to their interactions with biological systems, such as DNA intercalation and membrane penetration due to their lipophilic nature (Pluta, Morak-Młodawska, & Jeleń, 2011). Similarly, naphthalimide derivatives, recognized for their cyclic double imides and the naphthalene framework, show potential in medicinal applications, including anticancer, antibacterial, antifungal, and antidepressant treatments. Their planar structure facilitates interaction with biological targets through noncovalent bonds (Gong, Addla, Lv, & Zhou, 2016).
Synthetic Applications and Structural Modifications
The versatility in chemical structure and reactivity of compounds containing thiazole and naphthalene units allows for a wide range of synthetic applications. These compounds serve as key intermediates in the synthesis of more complex molecules with enhanced biological activities. Structural modifications, such as sulfonylation and azepane linking, play a crucial role in modulating the physicochemical properties and biological activities of these molecules. For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, outline the importance of structural modifications in developing compounds with potential insecticidal, antiblastic, and antihypertensive activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c30-25(20-12-14-21(15-13-20)34(31,32)29-16-5-1-2-6-17-29)28-26-27-24(18-33-26)23-11-7-9-19-8-3-4-10-22(19)23/h3-4,7-15,18H,1-2,5-6,16-17H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBDPYXFCHPVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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